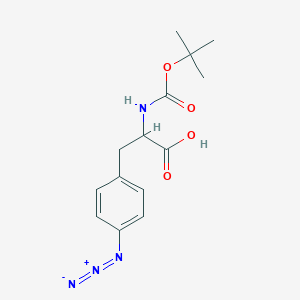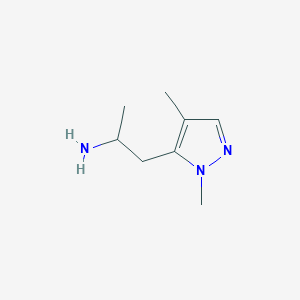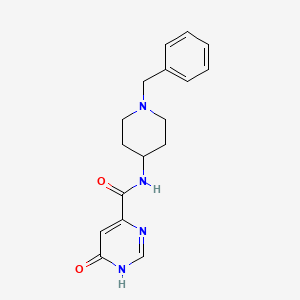![molecular formula C15H17NO3 B2587063 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid CAS No. 159423-67-3](/img/structure/B2587063.png)
4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid” is a chemical compound that can be used for pharmaceutical testing . It is also known as "5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-methylbenzoate" .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies. For instance, a new sulfanilamide derivative namely 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide (DOBF) was synthesized and the chemical structure was elucidated using Nuclear Magnetic Resonance (NMR) and elemental analysis (CHN) .Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as X-ray crystallography . The crystal structure of a similar compound, “5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2 H-benzo [b] [1,4]oxazine-7-carboxylate”, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the crystal structure of a similar compound was determined using X-ray crystallography . The compound crystallizes in the orthorhombic system with space group Pbca .Applications De Recherche Scientifique
Antibacterial and Antitubercular Potential
Research has revealed that certain derivatives of 4-pyrrol-1-yl benzoic acid, which share structural similarities with 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid, have demonstrated promising antibacterial and antitubercular activities. These compounds have been evaluated against various Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis, showing significant inhibitory effects (Joshi et al., 2008).
Reactions with Amines
Studies involving reactions of similar compounds with amines have shown interesting outcomes. For instance, the reaction of amines with bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide, which is closely related to this compound, resulted in the cleavage of the sulfide bond and formation of new compounds, highlighting the potential for chemical transformations and synthesis of novel compounds (Timokhina et al., 2008).
Building Blocks for Pseudopeptide Synthesis
Compounds structurally related to this compound, like 4-Amino-3-(aminomethyl)benzoic acid, have been used as building blocks in the synthesis of peptidomimetics and scaffolds for combinatorial chemistry. Their diverse functionalities make them suitable for synthesizing branched pseudopeptides, demonstrating their utility in advanced chemical synthesis (Pascal et al., 2000).
Anticancer Activity
Novel compounds derived from 4-amino benzoic acid have been studied for their potential anticancer properties. These studies include the synthesis of ligands and their complexes, which were evaluated for their bioactive properties, such as antibacterial and anticancer activities. The synthesized compounds showed promising results as candidates for future anti-cancer drugs (Waheeb et al., 2021).
Applications in Corrosion Inhibition
The compound 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide, which is structurally similar to this compound, has been studied for its corrosion inhibition properties. It was found to effectively inhibit the corrosion of mild steel in strong acid environments, showing its potential in industrial applications (Al-amiery et al., 2020).
Propriétés
IUPAC Name |
4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2)8-12(7-13(17)9-15)16-11-5-3-10(4-6-11)14(18)19/h3-7,16H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJHINAPRRROPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586985.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/no-structure.png)
![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)
![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)


amine](/img/structure/B2586997.png)

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2587001.png)
![rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans](/img/structure/B2587002.png)
